Fmoc-l-cys-oh h2o

Vue d'ensemble

Description

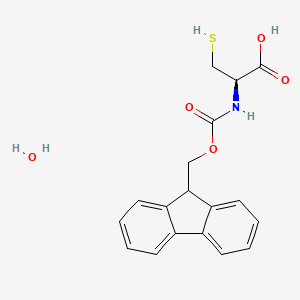

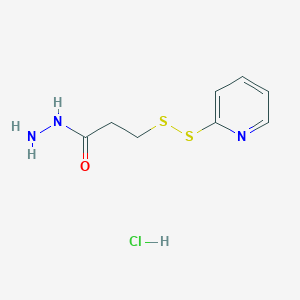

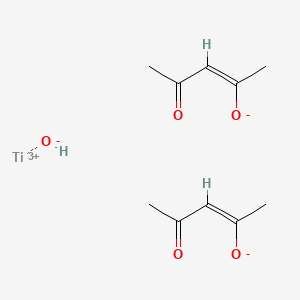

“Fmoc-l-cys-oh h2o” is a cysteine-based pseudoproline dipeptide . It is commonly used in the Fmoc solid-phase peptide synthesis . The pseudoproline ring is cleaved with TFA, regenerating the native Cys residue .

Synthesis Analysis

The Fmoc group is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This poses challenges in sensitive molecules that bear reactive electrophilic groups .

Molecular Structure Analysis

The molecular formula of “this compound” is C18H19NO5S . The molecular weight is 361.4 g/mol . The InChI is 1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m0./s1 .

Chemical Reactions Analysis

The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Physical And Chemical Properties Analysis

“this compound” appears as a white to slight yellow to beige powder . The molecular weight is 361.4 g/mol . The topological polar surface area is 77.6 Ų .

Applications De Recherche Scientifique

Cysteine Sulfhydryl Protection : Fmoc-l-cys-oh is used for cysteine sulfhydryl protection, which is an essential step in peptide synthesis. Fmoc-Cys(Fmoc)-OH, for instance, has been synthesized and utilized in amide bond-forming reactions (West, Estiarte, & Rich, 2001).

Peptide Synthesis : Fmoc-Cys derivatives demonstrate excellent synthesis characteristics in solid-phase peptide synthesis, highlighting their utility in the creation of peptides (Mccurdy, 1989).

Molecular Recognition in Water : Fmoc-Cys(SH)-OH has been used to create synthetic receptors for amino acids, demonstrating its role in molecular recognition studies. This application is significant for understanding and designing molecular interaction systems (Burri & Yu, 2015).

Antibacterial and Anti-inflammatory Applications : The use of Fmoc-decorated self-assembling building blocks, including Fmoc-l-cys-oh, in nanotechnology offers new approaches for developing biomedical materials with antibacterial and anti-inflammatory properties (Schnaider et al., 2019).

Chemical Protein Synthesis : Fmoc-Cys(Trt)-OH is used in chemical protein synthesis, facilitating fully convergent and one-pot native chemical ligations (Kar et al., 2020).

Supramolecular Hydrogels : Fmoc-functionalized amino acids, like Fmoc-l-cys-oh, are used to create supramolecular hydrogels. These materials have applications in biomedicine due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Native Chemical Ligation in Peptide Synthesis : Fmoc-l-cys-oh is instrumental in overcoming side reactions during the Fmoc-based synthesis of C-terminal cysteine-containing peptides, enhancing the efficiency and yield of peptide synthesis (Lelièvre et al., 2016).

Mécanisme D'action

The conventionally acid-stable 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .

Orientations Futures

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZQQLXIOBNTOL-NTISSMGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-3-[3-(4-tert-butoxyphenyl)butyryl]oxazolidin-2-one](/img/structure/B8046841.png)

![(2S)-2-Amino-3-[4-(prop-2-YN-1-YL)phenyl]propanoic acid](/img/structure/B8046875.png)

![2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid](/img/structure/B8046884.png)

![tert-butyl N-[(3S)-1-diazo-2-oxopentan-3-yl]carbamate](/img/structure/B8046900.png)